molecular formula C6H6Cl2N2 B3281230 4-Chloro-5-(chloromethyl)-2-methylpyrimidine CAS No. 731766-78-2

4-Chloro-5-(chloromethyl)-2-methylpyrimidine

Cat. No. B3281230
CAS RN: 731766-78-2
M. Wt: 177.03 g/mol
InChI Key: FFSKVCGMGWSSIV-UHFFFAOYSA-N
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Description

“4-Chloro-5-(chloromethyl)-2-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecule likely has a planar ring structure typical of pyrimidines, with chlorine atoms attached at the 4 and 5 positions and a methyl group at the 2 position .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, particularly at the reactive sites where the chlorine and methyl groups are attached. These could include nucleophilic substitution reactions or elimination reactions .

Scientific Research Applications

Antibacterial Activity

4-Chloro-5-(chloromethyl)-2-methylpyrimidine has shown potential in the field of antibacterial research. A study by Etemadi et al. (2016) reported the synthesis of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, derived from a reaction involving a similar compound, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. The derivatives exhibited significant antibacterial activity, suggesting their potential use as antibacterial agents (Etemadi et al., 2016).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential in treating hypertension. A molecule closely related, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was studied by Aayisha et al. (2019) for its role as an alpha-2-imidazoline receptor agonist antihypertensive agent. The research involved density functional theory (DFT) calculations and molecular docking, highlighting the compound's potential in antihypertensive therapy (Aayisha et al., 2019).

Synthesis and Chemical Research

The synthesis and chemical behavior of this compound and its derivatives have been extensively studied. For example, research by Brown and Waring (1974) on pyrimidine reactions included the synthesis of fluoropyrimidines from related compounds. Their study provided insights into the reaction rates and spectral properties of these compounds, which are crucial for understanding their chemical behavior (Brown & Waring, 1974).

Material Science and Nanotechnology

In the field of material science and nanotechnology, derivatives of this compound have been used in the synthesis of nanosized Schiff base complexes. Basha et al. (2019) synthesized NNO tridentate Schiff bases derived from this compound, exploring their potential in biological applications, including antimicrobial activities and DNA binding. These studies contribute to the understanding of these compounds in nanotechnology and their potential applications in biomedicine (Basha et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrimidine derivatives are found in many pharmaceuticals and can have various biological activities .

Future Directions

The future directions for research on “4-Chloro-5-(chloromethyl)-2-methylpyrimidine” would likely depend on its potential applications. Pyrimidine derivatives have been studied for their potential use in pharmaceuticals, agrochemicals, dyes, and other areas .

properties

IUPAC Name

4-chloro-5-(chloromethyl)-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSKVCGMGWSSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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